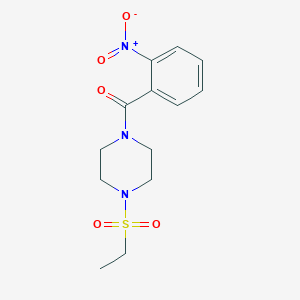![molecular formula C17H13BrO3 B5700178 7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)
7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as BBMC, is a compound that belongs to the class of coumarin derivatives. It has been studied extensively for its potential applications in medicinal chemistry due to its unique chemical structure and biological properties.
Mechanism of Action
The exact mechanism of action of 7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological effects by interacting with specific molecular targets in cells. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce the replication of certain viruses. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is its relatively simple synthesis method. This compound is also a relatively stable compound, which makes it easy to handle and store. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another potential application is the use of this compound as a lead compound for the development of new anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.
Synthesis Methods
7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized by reacting 4-methylcoumarin with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism and yields this compound as the major product. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antitumor, anti-inflammatory, and antiviral effects. This compound has also been found to have potential as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
7-[(2-bromophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-11-8-17(19)21-16-9-13(6-7-14(11)16)20-10-12-4-2-3-5-15(12)18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAZECFZNTVVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)



